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Compound of Interest

Compound Name: Ethyl 3-fluoro-4-formylbenzoate
CAS No.: 1640117-38-9
Cat. No.: B2837414
Get Quote
. J

CAS: 1640117-38-9 | The "Fluorobenzaldehyde" Scaffold
in Modern Drug Design
Executive Summary

Ethyl 3-fluoro-4-formylbenzoate (CAS 1640117-38-9) is a specialized bifunctional building
block critical to the synthesis of next-generation small molecule therapeutics. Characterized by
an ortho-fluoro benzaldehyde core and a para-ethoxycarbonyl tail, this molecule offers
orthogonal reactivity: the aldehyde serves as a "warhead" for reductive aminations or
olefination, while the ester provides a protected handle for late-stage coupling.

Its structural motif is ubiquitous in the development of PARP inhibitors (e.g., Talazoparib
analogs), GPR119 modulators, and various kinase inhibitors where the fluorine atom
modulates metabolic stability and pKa, enhancing ligand-target binding affinity.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]
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Property Specification

CAS Number 1640117-38-9

IUPAC Name Ethyl 3-fluoro-4-formylbenzoate

Molecular Formula C10H9FOs3

Molecular Weight 196.18 g/mol

Appearance White to off-white crystalline solid

Purity (Typical) =>97% (HPLC)

Solubility Soluble in DMSO, DCM, Ethyl Acetate, MeOH,;
Insoluble in water

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

SMILES CCOC(=0)C1=CC(=C(C=C1)C=0)F

Synthetic Pathways & Protocols

As a Senior Scientist, | recommend two primary routes for synthesis. Method A is preferred for
process scalability (avoiding cryogenic conditions), while Method B is the standard laboratory
route when starting from the aryl bromide.

Method A: Pd-Catalyzed Carbonylation (Scalable)

Best for: Large-scale preparation where high pressure equipment is available.

Mechanism: Palladium-catalyzed formylation of aryl bromides using syngas (CO/Hz) or a CO
surrogate.

e Reagents: Ethyl 4-bromo-3-fluorobenzoate, Pd(OAc)z (1 mol%), Xantphos (1 mol%), CO (5
bar), Hz (5 bar), EtsN, DMSO.

e Protocol:

o Charge the autoclave with the aryl bromide substrate and base (EtsN).
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[e]

Add the pre-mixed catalyst system (Pd/Xantphos) in DMSO.

o

Pressurize with CO/Hz (1:1 ratio) to 5-10 bar.

Heat to 80°C for 12 hours.

[¢]

[¢]

Critical Insight: The presence of the ortho-fluorine accelerates the oxidative addition step
but requires bulky ligands (like Xantphos) to prevent catalyst poisoning.

Method B: Metal-Halogen Exchange (Lab Scale)

Best for: Rapid gram-scale synthesis without high-pressure reactors.
Mechanism: Lithium-Halogen exchange followed by electrophilic quench with DMF.

» Reagents: Ethyl 4-bromo-3-fluorobenzoate, i-PrMgCI-LiCl (TurboGrignard) or n-BuLi, DMF,
THF (anhydrous).

e Protocol:

o Step 1: Dissolve Ethyl 4-bromo-3-fluorobenzoate (1.0 eq) in anhydrous THF under Argon.
Cool to -40°C (if using TurboGrignard) or -78°C (if using n-BuLi).

o Step 2: Add the organometallic reagent dropwise. Stir for 30—60 mins to ensure complete
exchange. Note: The ester group is sensitive; temperature control is paramount to prevent
nucleophilic attack on the carbonyl.

o Step 3: Add anhydrous DMF (2.0 eq) rapidly.
o Step 4: Warm to 0°C and quench with saturated NH4Cl or 1M HCI.

o Workup: Extract with EtOAc, wash with brine, dry over NazSOa.

Visualization: Synthetic Workflow
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Caption: Divergent synthetic strategies for CAS 1640117-38-9. Method A utilizes catalytic
carbonylation, while Method B employs cryogenic metal-halogen exchange.

Reactivity & Medicinal Chemistry Applications|[3][4]

The value of CAS 1640117-38-9 lies in its divergent reactivity. The aldehyde is the primary site

of modification, while the ester remains a latent handle for amide coupling.

Key Reaction: Reductive Amination (Library Generation)

This is the most common workflow for generating PARP inhibitor libraries. The 3-fluoro group

electronically deactivates the aldehyde slightly but enhances the metabolic stability of the

resulting benzylamine.

e Protocol:

o Mix Aldehyde (1 eq) + Amine (1.1 eq) in DCE/MeOH.

o Add NaBH(OACc)s (1.5 eq) or NaCNBHs.

o Stir at RT for 4-16 h.

o Observation: The ortho-fluorine can create steric hindrance with bulky amines; heating to

40°C or using Ti(OiPr)s as a Lewis acid additive is recommended for sluggish amines.

Key Reaction: Hydrolysis to Acid

To access the carboxylic acid for amide coupling:
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e Reagent: LiOH (2 eq) in THF/H20 (3:1).

» Condition: 0°C to RT. Avoid heating to prevent Cannizzaro disproportionation of the
aldehyde.

Visualization: Reactivity Map
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Caption: Functionalization pathways. The aldehyde allows for rapid library expansion
(amines/olefins), while hydrolysis activates the ester for scaffold linking.

Analytical Characterization (Self-Validation)

When synthesizing or purchasing this material, verify identity using these diagnostic NMR

signals.
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. e . . Diagnostic
Nucleus Signal (ppm) Multiplicity Assignment -
ote
Distinctive
1H NMR 10.35 Singlet (s) CHO (Aldehyde) downfield shift
due to EWG.
Aromatic region;
1H NMR 7.80 —8.00 Multiplet (m) Ar-H coupling with F
splits signals.
1H NMR 4.40 Quartet (q) O-CH2-CHs Ester methylene.
1H NMR 1.42 Triplet (t) O-CH2-CHs Ester methyl.
Verify absence of
1F NMR ~-120to0 -125 Multiplet Ar-F starting material

(shift change).

QC Check: The disappearance of the aldehyde peak (10.35 ppm) is the primary indicator of
successful reductive amination.

Safety & Handling

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

» Handling: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid upon
prolonged exposure to air.

o Best Practice: Store under Argon/Nitrogen at 4°C.

o Re-purification: If the solid turns yellow or acidic, recrystallize from Hexane/EtOAc or pass
through a short silica plug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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